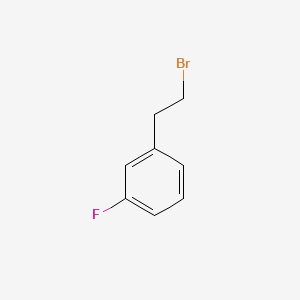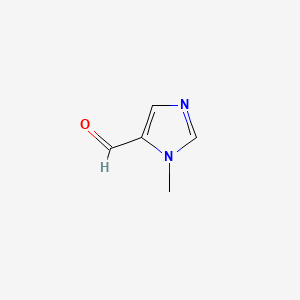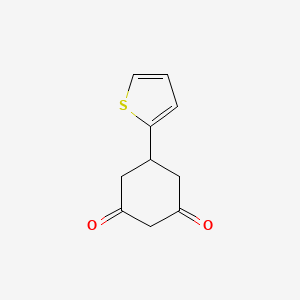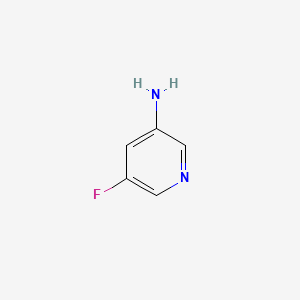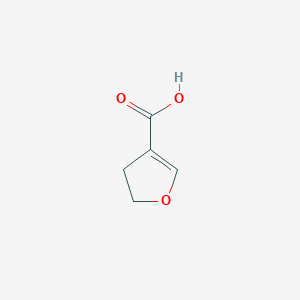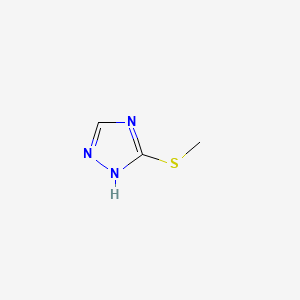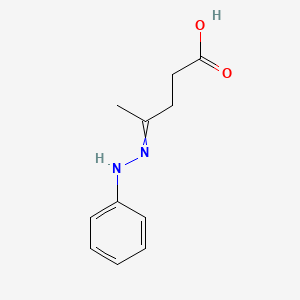
1-(5-Methylpyridin-3-yl)ethanone
Übersicht
Beschreibung
“1-(5-Methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 42972-46-3 . It has a molecular weight of 135.17 and its IUPAC name is 1-(5-methyl-3-pyridinyl)ethanone . The compound is typically stored in a dry room at normal temperature and it is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
1-(5-Methylpyridin-3-yl)ethanone serves as a precursor in various chemical transformations and synthetic pathways. For instance, it plays a role in the synthesis of 1-(1H-pyrazol-3-yl)ethanone hydrazone through hydrazinolysis, highlighting its utility in producing hydrazone derivatives with potential applications in chemical research and material science (Smolyar, 2010). Similarly, the compound is involved in the preparation of metal complexes with luminescent properties, as demonstrated in the synthesis of terbium and europium complexes, indicating its significance in the development of materials with potential optical and electronic applications (Xu et al., 2010).
Luminescent Materials and Corrosion Inhibition
The applications extend to the preparation of luminescent materials, as seen in the characterization of terbium and europium complexes. These materials exhibit unique luminescent properties under UV light excitation, with applications in sensors, displays, and lighting technology. The study of these complexes sheds light on the interaction between the metal ions and the ligand, offering insights into designing materials with tailored optical properties (Xu et al., 2010). Moreover, this compound derivatives have been investigated for their potential as corrosion inhibitors, particularly in protecting mild steel in corrosive environments. This highlights the compound's role in the development of new materials that can prevent metal corrosion, with significant implications for industrial applications (Jawad et al., 2020).
Biomedical Research
In the field of biomedical research, derivatives of this compound have been synthesized and evaluated for various biological activities. For example, novel substituted heterocyclic pyridine derivatives and their metal complexes have been studied for their in vitro anticancer and antibacterial properties. These studies are crucial for the development of new therapeutic agents, demonstrating the compound's potential in drug discovery and pharmacological research (Chaitanya Kumar et al., 2022).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(5-Methylpyridin-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to alterations in metabolic pathways and affect the overall biochemical balance within cells. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) and antioxidant enzymes. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, the compound’s interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, affecting the metabolism of endogenous and exogenous compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular homeostasis and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses and modulating metabolic pathways . At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in the metabolism of xenobiotics and endogenous compounds . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability, distribution, and overall biological activity. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins and accumulate in certain cellular compartments. This localization can influence its activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may accumulate in the nucleus, where it can interact with transcription factors and modulate gene expression.
Eigenschaften
IUPAC Name |
1-(5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIASEPULVQSMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341985 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42972-46-3 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methylpyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


